3-(2-oxo-1H-quinolin-3-yl)-N-(2-pyridin-3-yloxyethyl)propanamide
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Overview
Description
3-(2-oxo-1H-quinolin-3-yl)-N-(2-pyridin-3-yloxyethyl)propanamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-1H-quinolin-3-yl)-N-(2-pyridin-3-yloxyethyl)propanamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Oxo Group: The oxo group at the 2-position of the quinoline ring can be introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Attachment of the Propanamide Moiety: The propanamide moiety can be introduced through amide bond formation reactions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Incorporation of the Pyridin-3-yloxyethyl Group: The pyridin-3-yloxyethyl group can be introduced through nucleophilic substitution reactions, where the pyridine ring is reacted with an appropriate alkylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(2-oxo-1H-quinolin-3-yl)-N-(2-pyridin-3-yloxyethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the quinoline or pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the quinoline ring may yield quinoline N-oxides, while reduction of the oxo group may yield hydroxyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe for studying biological processes and as a potential therapeutic agent.
Medicine: As a lead compound for the development of new drugs targeting specific diseases.
Industry: As an intermediate in the synthesis of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(2-oxo-1H-quinolin-3-yl)-N-(2-pyridin-3-yloxyethyl)propanamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound may exert its effects through:
Inhibition of Enzymes: By binding to the active site of enzymes and blocking their activity.
Receptor Modulation: By binding to receptors and altering their signaling pathways.
DNA Intercalation: By inserting itself between DNA base pairs and disrupting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline derivatives, known for its antimalarial activity.
2-oxo-1H-quinoline-3-carboxamide: A related compound with similar structural features.
N-(2-pyridin-3-yloxyethyl)propanamide: A compound with a similar side chain but lacking the quinoline core.
Uniqueness
3-(2-oxo-1H-quinolin-3-yl)-N-(2-pyridin-3-yloxyethyl)propanamide is unique due to the combination of the quinoline core, the oxo group, and the pyridin-3-yloxyethyl side chain. This unique structure may confer specific biological activities and properties that are not present in other similar compounds.
Properties
IUPAC Name |
3-(2-oxo-1H-quinolin-3-yl)-N-(2-pyridin-3-yloxyethyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-18(21-10-11-25-16-5-3-9-20-13-16)8-7-15-12-14-4-1-2-6-17(14)22-19(15)24/h1-6,9,12-13H,7-8,10-11H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZAHPABQXMLDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)CCC(=O)NCCOC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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